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Compound of Interest

2-(2-Bromophenoxy)propanoic
Compound Name: d
aci

Cat. No.: B1335347

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-
Bromophenoxy)propanoic acid, a compound of interest for researchers and professionals in
drug development and chemical synthesis. Due to the limited availability of published spectra
for this specific molecule, this guide synthesizes predicted data based on established
spectroscopic principles and available data for structurally analogous compounds. This
approach offers a robust framework for the identification and characterization of 2-(2-
Bromophenoxy)propanoic acid.

Molecular Structure and Spectroscopic Overview

2-(2-Bromophenoxy)propanoic acid possesses a unique combination of a chiral propanoic
acid moiety and a substituted aromatic ring. This structure gives rise to a distinct spectroscopic
fingerprint that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these
spectral characteristics is paramount for confirming the identity, purity, and structure of the
synthesized compound.

Caption: Molecular structure of 2-(2-Bromophenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.
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Predicted *H NMR Spectrum (500 MHz, CDCIs)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the
carboxylic acid. The chemical shifts are influenced by the electronegativity of the neighboring
atoms and the anisotropic effects of the aromatic ring.

) Predicted
Predicted ) :
) ) Predicted Coupling ]
Proton Chemical Shift o Integration
Multiplicity Constant (J,
(5, ppm)
Hz)
Carboxylic Acid )
10.0-12.0 Singlet (broad) - 1H
(-COOH)
. Doublet of
Aromatic (Ha) 7.55 8.0,15 1H
Doublets
) Triplet of
Aromatic (Hb) 7.25 8.0,15 1H
Doublets
) Triplet of
Aromatic (Hc) 6.90 8.0,15 1H
Doublets
Doublet of
Aromatic (Hd) 6.85 8.0,15 1H
Doublets
Methine (-CH) 4.80 Quartet 7.0 1H
Methyl (-CH3) 1.70 Doublet 7.0 3H
Interpretation:

o Carboxylic Acid Proton: The acidic proton is expected to appear as a broad singlet at a
significantly downfield chemical shift due to hydrogen bonding and its acidic nature.

e Aromatic Protons: The four protons on the brominated benzene ring will exhibit a complex
splitting pattern due to their different chemical environments. The proton ortho to the bromine
atom (Ha) is expected to be the most deshielded. The remaining protons will appear in the
typical aromatic region.
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» Methine Proton: The proton on the chiral center, adjacent to the oxygen and the carbonyl
group, will be deshielded and appear as a quartet due to coupling with the three methyl
protons.

o Methyl Protons: The three protons of the methyl group will appear as a doublet due to
coupling with the single methine proton.

Predicted **C NMR Spectrum (125 MHz, CDCI:s)

The carbon NMR spectrum will provide information on the number of distinct carbon
environments in the molecule.

Carbon Predicted Chemical Shift (8, ppm)
Carbonyl (-C=0) 175.0
Aromatic (C-O) 153.0
Aromatic (C-Br) 113.0
Aromatic (CH) 133.0, 128.0, 122.0, 115.0
Methine (-CH) 72.0
Methyl (-CHs) 18.0
Interpretation:

o Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most
deshielded carbon, appearing at the lowest field.

e Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon
attached to the oxygen (C-O) will be significantly downfield, while the carbon attached to the
bromine (C-Br) will also be distinguishable. The remaining four aromatic CH carbons will
appear in the range of 115-135 ppm.

 Aliphatic Carbons: The methine carbon, being attached to an oxygen atom, will be
deshielded compared to the methyl carbon.
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Experimental Protocol for NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(2-Bromophenoxy)propanoic acid in
approximately 0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.

H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A longer acquisition time or a larger sample quantity may be necessary due to the
lower natural abundance of 3C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the proton signals and reference the spectra to the
residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Predicted IR Spectrum

Predicted Absorption Range

Functional Group Intensity
(cm~)

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=0 stretch (Carboxylic Acid) 1720 - 1700 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium

C-O stretch (Ether) 1250 - 1200 Strong

C-Br stretch 650 - 550 Medium

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1335347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Interpretation:

O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm~1 is the
hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[1][2]

e C=0 Stretch: A strong, sharp peak around 1710 cm~1 is characteristic of the carbonyl group
in a carboxylic acid.[2]

e C-O Stretch: The presence of the ether linkage will be confirmed by a strong absorption in
the 1250-1200 cm~1 region.

e Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.

e C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the
fingerprint region.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt
plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum (Electron lonization - El)

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak at m/z
244 and an M+2 peak at m/z 246 of nearly equal intensity, which is a characteristic isotopic
pattern for a molecule containing one bromine atom. The nominal molecular weight is 245.08
g/mol .[3]
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e Major Fragment lons:

(¢]

m/z 199/201: Loss of the carboxyl group (-COOH).
o m/z 171/173: Loss of the propanoic acid side chain.
o m/z 155/157: Bromotropylium ion.

o m/z 73: Propanoic acid fragment.

o m/z 45: Carboxyl group fragment.

()

B —

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-(2-Bromophenoxy)propanoic acid in
EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS) for sample introduction.

« lonization: Use electron ionization (El) as the ionization method.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion
and fragment ions.
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o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern.

Holistic Confirmation of Structure
The definitive confirmation of the structure of 2-(2-Bromophenoxy)propanoic acid is achieved
by the synergistic interpretation of all spectroscopic data.

* NMR spectroscopy will elucidate the precise connectivity of the carbon and hydrogen atoms.

IR spectroscopy will confirm the presence of the key carboxylic acid and ether functional
groups.

o Mass spectrometry will determine the molecular weight and provide fragmentation
information that is consistent with the proposed structure.

By combining these techniques, researchers and scientists can be highly confident in the
identity and purity of their synthesized 2-(2-Bromophenoxy)propanoic acid, which is a critical
step in any drug development or chemical research endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1335347#spectroscopic-data-nmr-ir-ms-of-2-2-
bromophenoxy-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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